molecular formula C12H13Cl2NO3 B1436843 3-(3-Chloropropanamido)phenyl 3-chloropropanoate CAS No. 2250243-33-3

3-(3-Chloropropanamido)phenyl 3-chloropropanoate

Cat. No. B1436843
M. Wt: 290.14 g/mol
InChI Key: WHOCEENAVAJUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloropropanamido)phenyl 3-chloropropanoate is a chemical compound with the molecular formula C12H13Cl2NO3 . It has a molecular weight of 290.14 g/mol. This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 3-(3-Chloropropanamido)phenyl 3-chloropropanoate consists of 12 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-Chloropropanamido)phenyl 3-chloropropanoate include its molecular formula (C12H13Cl2NO3) and molecular weight (290.14 g/mol) .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Compounds : A study by Wei Deng-che (2013) reported the synthesis of phenyl 3-chloropropanoate, used as an intermediate in producing compounds with biological activity. The process involved acylation and cyclization reactions, confirming the compound's structure through various analytical techniques.

  • Chiral Intermediate in Antidepressant Synthesis : A research by Choi et al. (2010) focused on 3-Chloro-1-phenyl-1-propanol, a chiral intermediate derived from a similar chloropropanoate compound. This intermediate is crucial in synthesizing antidepressant drugs. The study involved using microbial reductases for asymmetric synthesis, achieving high enantioselectivity.

  • Detection in Food Processing : A study by Plantinga et al. (1991) developed a method for determining 3-chloropropane-1,2-diol in liquid hydrolyzed vegetable proteins, indicating the presence of similar chloropropanoate derivatives in food processing.

  • Formation in Foods : Research by Hamlet et al. (2011) discussed the formation of chloropropanoate esters in foods, especially in refined edible oils. This study highlights the relevance of these compounds in the food industry and their potential health implications.

  • Antibacterial Activity : A study by Goyal et al. (2014) synthesized a series of compounds using a derivative of chloropropanoate and evaluated their antibacterial activity. This suggests the potential biological applications of chloropropanoate derivatives.

properties

IUPAC Name

[3-(3-chloropropanoylamino)phenyl] 3-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO3/c13-6-4-11(16)15-9-2-1-3-10(8-9)18-12(17)5-7-14/h1-3,8H,4-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOCEENAVAJUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)CCCl)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloropropanamido)phenyl 3-chloropropanoate

CAS RN

2250243-33-3
Record name 3-[(3-Chloro-1-oxopropyl)amino]phenyl 3-chloropropanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4TL9RY6EB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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